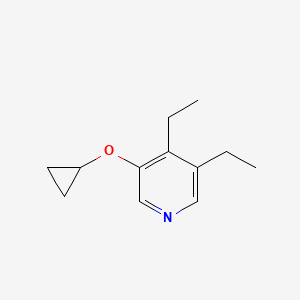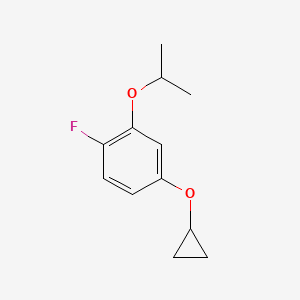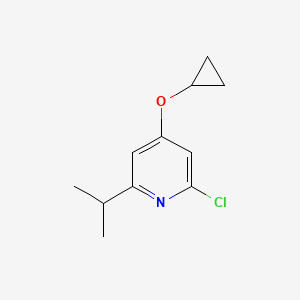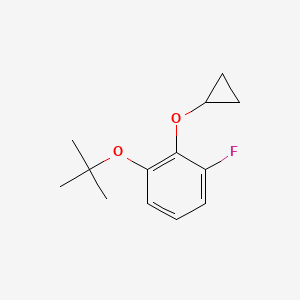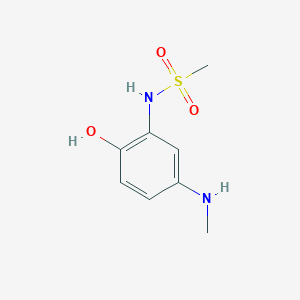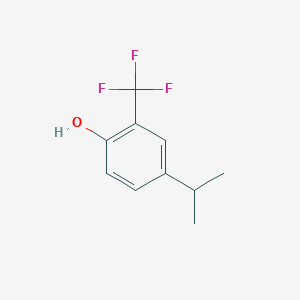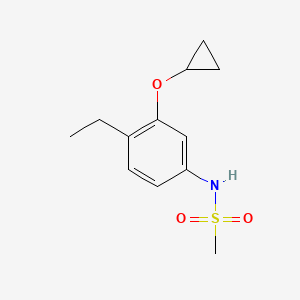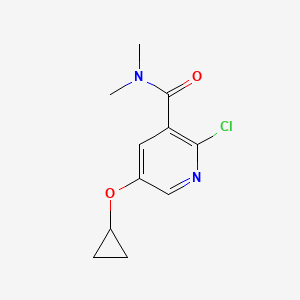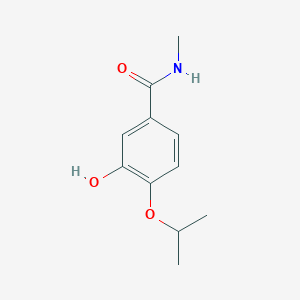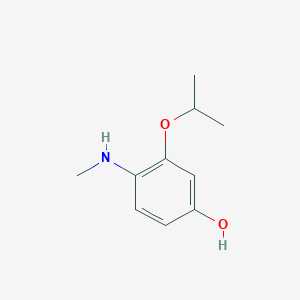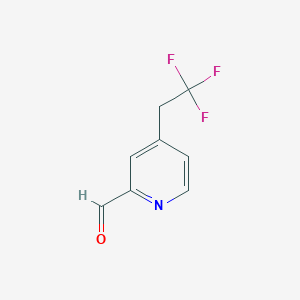
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H6F3NO It is a derivative of pyridine, where the 2-position is substituted with a carbaldehyde group and the 4-position is substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(2,2,2-Trifluoroethyl)pyridine with a suitable oxidizing agent to introduce the carbaldehyde group at the 2-position. For example, the oxidation of 4-(2,2,2-Trifluoroethyl)pyridine using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-(2,2,2-Trifluoroethyl)pyridine-2-carboxylic acid
Reduction: 4-(2,2,2-Trifluoroethyl)pyridine-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and agrochemicals
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoroethyl group can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the trifluoroethyl group.
4-(Trifluoromethyl)pyridine: Similar fluorinated pyridine derivative but with a trifluoromethyl group instead of trifluoroethyl.
2-Fluoropyridine: Another fluorinated pyridine derivative with a single fluorine atom at the 2-position
Uniqueness
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde is unique due to the presence of both the trifluoroethyl and carbaldehyde groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)4-6-1-2-12-7(3-6)5-13/h1-3,5H,4H2 |
InChI Key |
YWKMOPSTAWLFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


